3-Cyclopropyl-2,2-diphenyloxetan-3-ol
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Overview
Description
3-Cyclopropyl-2,2-diphenyloxetan-3-ol is an organic compound characterized by a cyclopropyl group, two phenyl groups, and an oxetane ring with a hydroxyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol typically involves the use of Grignard reagents. One common method is the reaction of cyclopropylmagnesium bromide with 2,2-diphenylacetaldehyde, followed by cyclization to form the oxetane ring. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of 3-cyclopropyl-2,2-diphenyloxetan-3-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-Cyclopropyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further affecting the compound’s biological activity. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical environments .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.
Diphenylmethanol: Contains two phenyl groups attached to a central carbon with a hydroxyl group.
Oxetane: A simple four-membered ring with an oxygen atom.
Uniqueness
3-Cyclopropyl-2,2-diphenyloxetan-3-ol is unique due to the combination of its structural features: the strained cyclopropyl group, the stable phenyl groups, and the reactive oxetane ring with a hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
89867-85-6 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-cyclopropyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C18H18O2/c19-17(14-11-12-14)13-20-18(17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2 |
InChI Key |
POHNSTXDBYTBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(COC2(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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